Molecular Identity Verification: CAS 877649-48-4 vs. Closest Structural Analogues
The unambiguous molecular identity of CAS 877649-48-4 is defined by its distinct combination of substitution: a single methyl group at position 7 on the pyrido ring and an N-(3-methylphenyl) carboxamide at position 3. This differentiates it from the closest confirmed analogues, such as CAS 877649-71-3 (N-[3-(trifluoromethyl)phenyl] variant, MW 373.33 vs. 293.32) and CAS 877649-94-0 (N-[3,4-difluorophenyl] variant), which introduce significant electronic perturbations (electron-withdrawing CF₃ or F substituents) compared to the electron-donating m-tolyl group of the target compound .
| Evidence Dimension | Molecular weight and substituent electronic character |
|---|---|
| Target Compound Data | MW: 293.32 g/mol; N-(3-methylphenyl) substituent (σₘ ≈ -0.07, electron-donating) |
| Comparator Or Baseline | CAS 877649-71-3: MW 373.33 g/mol; N-[3-(trifluoromethyl)phenyl] (σₘ ≈ +0.43, strongly electron-withdrawing) |
| Quantified Difference | ΔMW = 80.01 g/mol; Δσₘ ≈ 0.50 Hammett units (shift from electron-donating to strongly electron-withdrawing) |
| Conditions | Structural comparison based on registered CAS entries and Hammett substituent constants (σₘ values from authoritative tabulations) |
Why This Matters
A 27% increase in molecular weight combined with a 0.5-unit shift in Hammett σₘ profoundly alters lipophilicity, hydrogen-bond acceptor strength of the amide carbonyl, and metabolic susceptibility—rendering any uncorroborated biological extrapolation from one analogue to the other scientifically unsound for procurement decisions.
- [1] Kuujia.com Product Page: 7-methyl-4-oxo-N-3-(trifluoromethyl)phenyl-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 877649-71-3). Molecular Formula: C₁₇H₁₂F₃N₃O₂; MW: 373.33 g/mol. View Source
